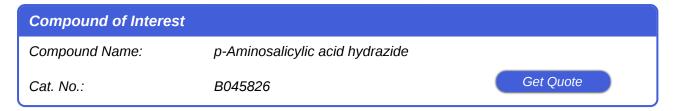


Application of p-Aminosalicylic Acid Hydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (p-aminosalicylic acid or PAS) has been a cornerstone in the treatment of tuberculosis for decades. Its hydrazide derivative, **p-aminosalicylic acid hydrazide** (PAH), serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PAH and its derivatives, highlighting their potential in the development of novel therapeutic agents. The hydrazide moiety offers a reactive handle for the synthesis of various derivatives, including Schiff bases, which have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Synthesis of p-Aminosalicylic Acid Hydrazide and Derivatives

Protocol 1: Synthesis of 4-Amino-2hydroxybenzohydrazide (p-Aminosalicylic Acid Hydrazide)



This protocol describes the synthesis of **p-aminosalicylic acid hydrazide** from methyl 4-amino-2-hydroxybenzoate.

Materials:

- Methyl 4-amino-2-hydroxybenzoate
- Hydrazine hydrate (80%)
- Methanol
- Diethyl ether
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- To a solution of methyl 4-amino-2-hydroxybenzoate (1 mmol) in methanol (30 ml), add hydrazine hydrate (80%) (1 mmol).
- Reflux the mixture with stirring for 30 minutes.[1]
- After cooling to room temperature, a white precipitate will form.
- Filter the precipitate and wash it with diethyl ether.
- Dry the resulting white solid in the air to obtain 4-amino-2-hydroxybenzohydrazide.[1]
- For crystallization, the crude product can be recrystallized from ethanol by slow evaporation.

Protocol 2: Synthesis of Schiff Bases from p-Aminosalicylic Acid Hydrazide



This protocol outlines the general procedure for the synthesis of Schiff bases (hydrazones) by condensing **p-aminosalicylic acid hydrazide** with various aldehydes.

Materials:

- p-Aminosalicylic acid hydrazide
- Substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde)
- Methanol
- Round-bottom flask
- Stirring apparatus

Procedure:

- Dissolve **p-aminosalicylic acid hydrazide** (1 mmol) in methanol.
- Add the substituted aldehyde (1 mmol) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
- The resulting Schiff base often precipitates out of the solution upon formation.
- The product can be collected by filtration, washed with cold methanol, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities and Assay Protocols Anti-inflammatory Activity

Hydrazide derivatives of p-aminosalicylic acid have shown promising anti-inflammatory properties. The following protocol describes a common in vivo assay to evaluate this activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rats



Principle:

Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

- Wistar albino rats (180-250 g)
- Carrageenan (1% w/v in saline)
- Test compound (p-aminosalicylic acid hydrazide derivative)
- Standard drug (e.g., Diclofenac sodium)
- Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
- Plethysmometer or digital calipers

Procedure:

- Divide the animals into groups (e.g., control, standard, and test groups with different doses).
- Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
- After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
- Measure the paw volume or diameter immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc Vt) / Vc] * 100 Where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.

Quantitative Data for Anti-inflammatory Activity



Compound	Assay	Organism/Cell Line	IC50 / % Inhibition	Reference
Salicylic acid hydrazide derivative (Schiff base of 4- aminotriazole)	COX-2 Inhibition	In vitro	IC50: 1.76 ± 0.05 μΜ	[2]
Hydrazide-based HDAC6 Inhibitor (35m)	HDAC6 Inhibition	In vitro	IC50: 0.019 μM	[3]
4- Maleimidylphenyl -Hydrazide Derivative (14)	Nitric Oxide Production Inhibition	RAW 264.7 cells	~4 times more potent than lead compound	[4]
4- Maleimidylphenyl -Hydrazide Derivative (17)	Nitric Oxide Production Inhibition	RAW 264.7 cells	71% normalized NO inhibition	[4]
4- Maleimidylphenyl -Hydrazide Derivative (18)	Nitric Oxide Production Inhibition	RAW 264.7 cells	75% normalized NO inhibition	[4]

Anticancer Activity

Derivatives of **p-aminosalicylic acid hydrazide** have been investigated for their cytotoxic effects against various cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity against MCF-7 Breast Cancer Cells

Principle:



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- MCF-7 human breast cancer cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
- Test compound (p-aminosalicylic acid hydrazide derivative)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- Microplate reader

Procedure:

- Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for another 24-48 hours.
- After the incubation period, add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



 Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity (MCF-7 Cell Line)

Compound	Assay	IC50	Reference
Curcumin-pyrimidine analog (3g)	Antiproliferative	0.61 ± 0.05 μM	[5]
Pyrimidine derivative (45)	Cytotoxic	0.33 + 0.24 μM	[6]
Triazine derivative (98)	Cytotoxic	0.1 ± 0.01 μM	[6]
Acetylated 5- aminosalicylate- thiazolinone hybrid (HH33)	Anti-proliferative	< 1 µM	[7]

Antimicrobial Activity

The hydrazide scaffold is a common feature in many antimicrobial agents. The following protocol is used to determine the minimum inhibitory concentration (MIC) of a compound.

Protocol 5: Microbroth Dilution Method for MIC Determination

Principle:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

- Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)



- · Test compound
- Standard antibiotic (e.g., Ciprofloxacin)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.
- Add a standardized bacterial inoculum to each well.
- Include a positive control (broth with inoculum) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Antimicrobial and Antitubercular Activity

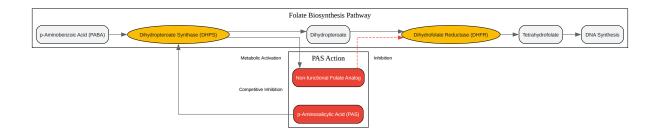


Compound/Derivati ve	Organism	MIC (μg/mL)	Reference
Hydrazone of Methyl 4-Phenylpicolinimidate (3a)	M. tuberculosis H37Rv	12.5	[8]
Hydrazone of Methyl 4-Phenylpicolinimidate (4a)	M. tuberculosis H37Rv	3.1	[8]
p-Aminosalicylic acid (PAS)	INH-resistant M. tuberculosis	92 of 109 isolates were susceptible	[9]
Pyrazoline derivative (24)	E. faecalis	32	[10]
Lipophilic PAS derivative (IId)	M. tuberculosis	16.7	[11]

Signaling Pathways and Mechanisms of Action Antitubercular Mechanism of p-Aminosalicylic Acid

p-Aminosalicylic acid acts as a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. It is a structural analog of p-aminobenzoic acid (PABA) and competes with it for the enzyme dihydropteroate synthase (DHPS). This leads to the formation of a non-functional folate analog, thereby inhibiting DNA synthesis and bacterial growth.[12]





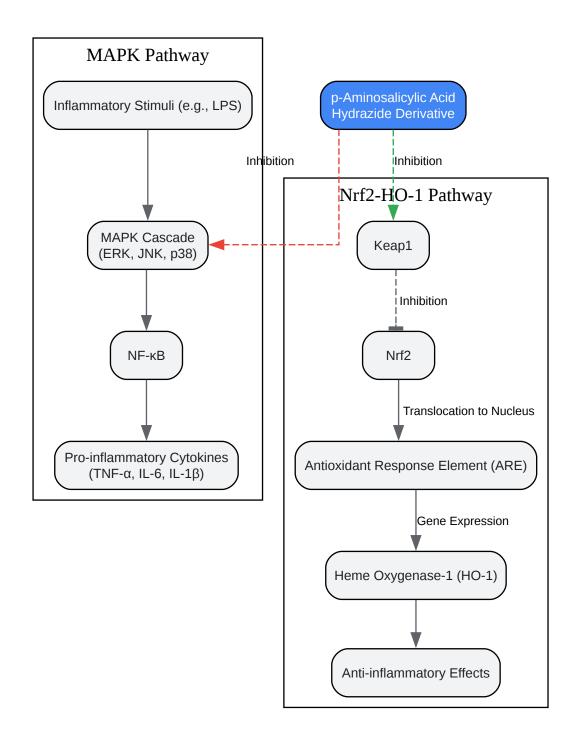
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Caption: Antitubercular mechanism of p-aminosalicylic acid.

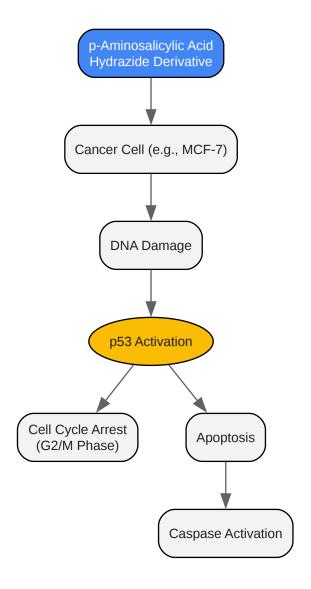
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of p-aminosalicylic acid and its derivatives are thought to be mediated through the modulation of several signaling pathways, including the MAPK and Nrf2-HO-1 pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and antioxidant enzymes.









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